molecular formula C14H11FO4 B6402453 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid CAS No. 1262006-41-6

4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid

Cat. No.: B6402453
CAS No.: 1262006-41-6
M. Wt: 262.23 g/mol
InChI Key: GKGXFROJJNFTAC-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and a substituted phenyl ring at the 4-position. The phenyl substituent includes a fluorine atom at the 2-position and a methoxy group at the 4-position.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-9-3-5-10(12(15)7-9)11-4-2-8(14(17)18)6-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGXFROJJNFTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690101
Record name 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-41-6
Record name 2'-Fluoro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methoxyacetophenone.

    Formation of Intermediate: The intermediate 2-fluoro-4-methoxyphenylboronic acid is prepared through a series of reactions, including halogenation and boronation.

    Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with 3-hydroxybenzoic acid under palladium catalysis to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid produces the corresponding methyl ester :

C14H11FO5+CH3OHH2SO4C15H13FO5+H2O\text{C}_{14}\text{H}_{11}\text{FO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{15}\text{H}_{13}\text{FO}_5 + \text{H}_2\text{O}

Key Conditions

ReagentCatalystTemperatureYield
MethanolH₂SO₄Reflux75–85%

This reaction is critical for modifying solubility and enabling further derivatization in drug discovery .

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a reactive acyl chloride :

C14H11FO5+SOCl2C14H10ClFO4+SO2+HCl\text{C}_{14}\text{H}_{11}\text{FO}_5 + \text{SOCl}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{ClFO}_4 + \text{SO}_2 + \text{HCl}

Applications

  • Facilitates Friedel-Crafts acylation for aryl ketone synthesis.

  • Enables peptide coupling via amide bond formation .

Amide Bond Formation

The acyl chloride intermediate reacts with amines (e.g., ethylenediamine) using coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) :

C14H10ClFO4+H2NRHBTUC14H11FO4NR+HCl\text{C}_{14}\text{H}_{10}\text{ClFO}_4 + \text{H}_2\text{N}-\text{R} \xrightarrow{\text{HBTU}} \text{C}_{14}\text{H}_{11}\text{FO}_4\text{N}-\text{R} + \text{HCl}

Example Products

AmineProduct Application
EthylenediaminePurine derivatives for kinase inhibitors
DodecylamineLipophilic antimicrobial agents

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho position undergoes substitution with strong nucleophiles (e.g., hydroxide, amines) :

C14H11FO5+OHC14H11O6+F\text{C}_{14}\text{H}_{11}\text{FO}_5 + \text{OH}^- \rightarrow \text{C}_{14}\text{H}_{11}\text{O}_6 + \text{F}^-

Conditions

BaseSolventTemperatureYield
NaOHDMSO130°C85–90%

This reaction is utilized in synthesizing hydroxy-rich intermediates for polymer chemistry .

Hydrolysis of Methoxy Group

The methoxy group demethylates under acidic or basic conditions to form a phenolic hydroxyl group :

C14H11FO5+H2OHBrC13H9FO5+CH3OH\text{C}_{14}\text{H}_{11}\text{FO}_5 + \text{H}_2\text{O} \xrightarrow{\text{HBr}} \text{C}_{13}\text{H}_9\text{FO}_5 + \text{CH}_3\text{OH}

Optimized Protocol

AcidTemperatureReaction TimeYield
40% HBr130°C12 hours85%

Cross-Coupling Reactions

The aromatic ring participates in Suzuki-Miyaura coupling with boronic acids using Pd catalysts :

C14H11FO5+Ar-B(OH)2Pd, SPhosBiaryl Derivative\text{C}_{14}\text{H}_{11}\text{FO}_5 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd, SPhos}} \text{Biaryl Derivative}

Catalytic System

CatalystLigandSolventYield
Pd₂(dba)₃SPhosTHF/H₂O/Toluene70–75%

This method is employed to synthesize fluorinated biphenyl scaffolds for materials science .

Oxidation and Reduction

  • Oxidation : The hydroxy group oxidizes to a ketone using KMnO₄.

  • Reduction : The carboxylic acid reduces to a primary alcohol via LiAlH₄.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound is recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics make it suitable for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability .

Antimicrobial Properties:
Research indicates that derivatives of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid exhibit antimicrobial activity. This is attributed to the presence of the hydroxyl group, which can participate in hydrogen bonding with biological targets, enhancing the compound's interaction with microbial enzymes .

Case Study:
A study demonstrated that modifications of the compound led to derivatives with significant antibacterial effects against resistant strains of bacteria. The synthesized compounds were tested against a panel of bacterial strains, showing a promising minimum inhibitory concentration (MIC) profile .

Materials Science

Liquid Crystals:
The compound serves as a precursor for liquid crystal materials due to its rigid molecular structure. The incorporation of fluorine atoms contributes to the thermal stability and electro-optical properties necessary for applications in display technologies .

Organic Light Emitting Diodes (OLEDs):
Fluorinated compounds like this compound are utilized in the development of OLEDs. Their unique electronic properties enhance charge transport and light emission efficiency, making them suitable for use in advanced display systems .

Organic Synthesis

Synthetic Intermediates:
The compound is employed as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification and acylation reactions. These reactions are pivotal in creating complex organic molecules used in pharmaceuticals and agrochemicals .

Reactivity Studies:
Studies have shown that the carboxylic acid group can undergo Fischer esterification to form esters, which are further modified into more complex structures. This versatility is essential for developing new compounds with tailored properties for specific applications .

Data Table: Applications Overview

Application Area Description Key Findings/Notes
Medicinal ChemistryIntermediate for APIs; potential Alzheimer’s treatmentEnhanced bioavailability due to fluorination
Antimicrobial ResearchExhibits antibacterial propertiesEffective against resistant bacterial strains
Materials ScienceUsed in liquid crystals and OLEDsImproves thermal stability and electronic properties
Organic SynthesisBuilding block for complex organic moleculesVersatile reactivity allows diverse chemical transformations

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Phenyl Benzoic Acid Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituent positions and functional groups:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid 2-F, 4-OCH₃ C₁₄H₁₁FO₅ 258.23 (predicted) pKa: 3.95 (predicted)
4-(4-Fluoro-2-hydroxyphenyl)-3-hydroxybenzoic acid (YA-9855) 4-F, 2-OH C₁₃H₉FO₅ Not provided Potential metabolite in plants
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid 2,3-diF C₁₃H₈F₂O₃ Not provided Microbial degradation substrate
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid 4-COOH C₁₄H₁₀O₅ 258.23 Boiling point: 520°C (predicted)
4-Hydroxy-3-(methoxycarbonyl)benzoic acid 3-OCH₃COO C₉H₈O₅ 196.16 Used in polymer synthesis
Key Observations:
  • Substituent Effects on Acidity : The target compound’s pKa (3.95) is comparable to other 3-hydroxybenzoic acids but influenced by electron-withdrawing fluorine and electron-donating methoxy groups. In contrast, 4-Hydroxy-3-(methoxycarbonyl)benzoic acid likely has a lower pKa due to the electron-withdrawing methoxycarbonyl group .
  • Solubility and Stability : Methoxy groups enhance lipophilicity, whereas carboxyl groups (as in 4-(4-carboxyphenyl)-3-hydroxybenzoic acid) improve water solubility. Fluorine atoms increase metabolic stability and resistance to degradation .

Biodegradation and Microbial Interactions

  • Bacilli-Mediated Degradation : Aromatic acids like 3-hydroxybenzoic acid are metabolized by Bacilli via hydroxylation and ring cleavage . The target compound’s fluorine substituents may slow degradation, as seen in fluorinated analogs .

Biological Activity

4-(2-Fluoro-4-methoxyphenyl)-3-hydroxybenzoic acid, also known by its CAS number 1262006-41-6, is a compound of considerable interest in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxy group and a methoxy group on a benzoic acid framework, with a fluorinated aromatic ring substituent. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological properties including:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Potentially reduces inflammation through the inhibition of pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity.
  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing free radicals.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of hydroxybenzoic acids, including this compound. Results indicated that this compound showed significant inhibition zones against tested bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Antioxidant Potential : Research on phenolic compounds demonstrated that derivatives similar to this compound exhibited strong antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related conditions .

Future Directions in Research

The promising biological activities of this compound suggest several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity could lead to the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in relevant disease models.
  • Formulation Development : Exploring formulations that enhance bioavailability and targeted delivery for clinical applications.

Q & A

Q. What advanced techniques validate hydrogen-bonding interactions in crystal structures of this compound?

  • Answer :
  • Single-crystal neutron diffraction resolves proton positions, distinguishing O–H···O vs. O–H···F interactions .
  • Solid-state NMR : ¹⁹F MAS NMR detects fluorine environments (e.g., δ –118 ppm for F···H–O bonds) .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., 22% O–H···O, 15% C–H···π) .

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